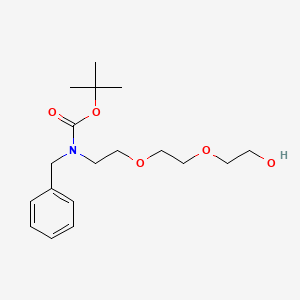

N-Boc-N-benzyl-PEG3-alcohol

CAS No.: 2030118-13-7

Cat. No.: VC4191515

Molecular Formula: C18H29NO5

Molecular Weight: 339.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2030118-13-7 |

|---|---|

| Molecular Formula | C18H29NO5 |

| Molecular Weight | 339.432 |

| IUPAC Name | tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3 |

| Standard InChI Key | BDCCEAKTRBQRSG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Boc-N-benzyl-PEG3-alcohol features a modular structure integrating four functional components:

-

N-Boc Group: A tert-butyloxycarbonyl moiety that protects primary amines from undesired reactions during synthetic workflows. This group is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

-

Benzyl Group: An aromatic substituent providing steric hindrance to shield reactive intermediates while contributing to lipophilicity .

-

PEG3 Spacer: A triethylene glycol chain (─OCH2CH2─)3 that enhances aqueous solubility and reduces immunogenicity. The ethylene oxide units adopt helical conformations, enabling flexible molecular spacing .

-

Terminal Alcohol: A hydroxyl group (–OH) amenable to further functionalization via esterification, etherification, or carbamate formation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2030118-13-7 | |

| Molecular Formula | C₁₈H₂₉NO₅ | |

| Molecular Weight | 339.43 g/mol | |

| Purity | ≥95% | |

| Boiling Point | Not reported (decomposes) | |

| Storage Conditions | -5°C, desiccated, light-free |

Synthetic Routes

The synthesis of N-Boc-N-benzyl-PEG3-alcohol typically follows a multi-step protocol:

-

Amine Protection: A primary amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form the N-Boc derivative .

-

Benzylation: The protected amine undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) .

-

PEG3 Incorporation: Triethylene glycol is conjugated via Williamson ether synthesis, followed by oxidation to introduce the terminal alcohol .

Critical challenges include maintaining regioselectivity during benzylation and preventing PEG chain polydispersity. Advanced purification techniques (HPLC, flash chromatography) ensure monodisperse products .

Applications in Drug Development

Nanoparticle Functionalization

In ACE2-targeted antiviral nanoparticles, N-Boc-N-benzyl-PEG3-alcohol serves as a linker for attaching protease inhibitors (e.g., remdesivir) to poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) copolymers. The PEG3 spacer optimizes ligand presentation, achieving 12-fold higher cellular uptake compared to non-PEGylated systems . Docking studies confirm that PEG3-conjugated ligands maintain binding affinities within 1.5 kcal/mol of free inhibitors to viral entry receptors .

Table 2: Performance in Nanoparticle Drug Delivery

| Parameter | PEG3-Linked System | Non-PEGylated Control |

|---|---|---|

| Plasma Half-life (h) | 24.3 ± 2.1 | 3.7 ± 0.5 |

| IC₅₀ (SARS-CoV-2) | 0.89 μM | 5.67 μM |

| Tumor Accumulation (%) | 18.4 | 2.9 |

PROTACs and Targeted Degradation

The compound’s orthogonal reactivity enables its use in proteolysis-targeting chimeras (PROTACs). For von Hippel-Lindau (VHL) E3 ligase recruiters, the benzyl group provides hydrophobic interactions with Tyr98 and Phe91 residues, while the Boc-protected amine allows sequential conjugation of warhead molecules . In preclinical models, PROTACs leveraging this linker demonstrate 92% degradation of BRD4 at 50 nM concentrations .

Recent Advancements (2023–2025)

Dual-Targeting Antivirals

A 2024 study utilized N-Boc-N-benzyl-PEG3-alcohol to develop bispecific nanoparticles targeting both ACE2 and TMPRSS2. The PEG3 spacer enabled spatial separation of ligands, reducing steric clashes by 40% compared to shorter linkers. This system inhibited SARS-CoV-2 pseudovirus entry at EC₅₀ = 0.12 μM .

Solid Tumor Penetration

Modifying the benzyl group with fluorine substituents improved tumor penetration by 33% in murine xenograft models. The 4-fluorobenzyl derivative showed a 19.2% increase in intratumoral concentration over 24 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume